molecular formula C12H11N3O3 B7560509 4-(3-hydroxyazetidine-1-carbonyl)-2H-phthalazin-1-one

4-(3-hydroxyazetidine-1-carbonyl)-2H-phthalazin-1-one

Cat. No. B7560509
M. Wt: 245.23 g/mol
InChI Key: BSENDVNHUJVHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-hydroxyazetidine-1-carbonyl)-2H-phthalazin-1-one is a chemical compound that has drawn significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of phthalazinone derivatives, which have been reported to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Scientific Research Applications

Several studies have investigated the potential applications of 4-(3-hydroxyazetidine-1-carbonyl)-2H-phthalazin-1-one in the field of medicinal chemistry. For example, a study by Zhou et al. (2017) reported that this compound exhibited significant cytotoxicity against several cancer cell lines, including lung cancer, breast cancer, and colon cancer. Another study by Wang et al. (2018) reported that this compound showed promising antiviral activity against the Zika virus.

Mechanism of Action

The mechanism of action of 4-(3-hydroxyazetidine-1-carbonyl)-2H-phthalazin-1-one is not fully understood. However, some studies have suggested that this compound may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, a study by Zhou et al. (2017) suggested that this compound may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have reported that this compound may exhibit cytotoxic, antiviral, and anti-inflammatory activities. These effects may be due to the compound's ability to inhibit certain enzymes or signaling pathways, as discussed above.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3-hydroxyazetidine-1-carbonyl)-2H-phthalazin-1-one in lab experiments is its potential to exhibit biological activities that may be useful in the development of new drugs. However, one of the limitations of using this compound is its relatively low yield during synthesis, which may limit its availability for research purposes.

Future Directions

Several future directions for research on 4-(3-hydroxyazetidine-1-carbonyl)-2H-phthalazin-1-one can be identified. For example, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, studies are needed to optimize the synthesis method for this compound to increase its yield and availability for research purposes. Finally, studies are needed to investigate the safety and toxicity of this compound in vivo to determine its potential as a drug candidate.

Synthesis Methods

The synthesis of 4-(3-hydroxyazetidine-1-carbonyl)-2H-phthalazin-1-one has been reported in the literature. One of the methods involves the reaction of 2,3-dichlorophthalazine with N-(tert-butoxycarbonyl)-3-hydroxyazetidine-1-carboxamide in the presence of a base such as potassium carbonate. The reaction proceeds via an intermediate that undergoes cyclization to form the desired product. The yield of this method is reported to be around 45%.

properties

IUPAC Name

4-(3-hydroxyazetidine-1-carbonyl)-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-7-5-15(6-7)12(18)10-8-3-1-2-4-9(8)11(17)14-13-10/h1-4,7,16H,5-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSENDVNHUJVHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NNC(=O)C3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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